molecular formula C7H11N4O3+ B12808904 Diaminoiminobenzene hydroiodide

Diaminoiminobenzene hydroiodide

Cat. No.: B12808904
M. Wt: 199.19 g/mol
InChI Key: VTARNBASAVGFSF-UHFFFAOYSA-N
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Description

Diaminoiminobenzene hydroiodide (C₆H₅N₃·HI) is a hydroiodide salt derived from a benzene ring substituted with two amino (-NH₂) groups and an imino (=NH) group. This compound is characterized by its ionic structure, where the iodide counterion stabilizes the protonated amine/imino groups.

Potential applications of such compounds span pharmaceuticals, materials science, and organic synthesis. For instance, hydroiodide salts are often utilized in perovskite solar cells due to their ionic conductivity and stability , though direct evidence for this compound in this context remains speculative.

Properties

Molecular Formula

C7H11N4O3+

Molecular Weight

199.19 g/mol

IUPAC Name

dihydroxy(oxo)azanium;2-phenylguanidine

InChI

InChI=1S/C7H9N3.H2NO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4)/q;+1

InChI Key

VTARNBASAVGFSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of diaminoiminobenzene hydroiodide involves several steps. One common method includes the reaction of phenylguanidine with hydroiodic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Diaminoiminobenzene hydroiodide undergoes various chemical reactions, including:

Scientific Research Applications

Diaminoiminobenzene hydroiodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of diaminoiminobenzene hydroiodide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific biological system and the concentration of the compound .

Comparison with Similar Compounds

Structural Analogs

2-Aminoimidazoline Hydroiodides

Compounds like 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide () share the hydroiodide counterion but feature an imidazoline ring instead of a benzene backbone. However, the benzene ring in Diaminoiminobenzene hydroiodide may confer greater thermal stability due to aromatic conjugation .

Thiophene-2-carbimidothioate Hydroiodide

Used in coupling reactions (), this compound replaces the benzene ring with a thiophene moiety. Such differences highlight how aromatic system modifications impact reactivity and application suitability .

Triaminoguanidinium Iodide

Synthesized from S-methylisothiocarbohydrazide hydroiodide (), this compound features a guanidinium core with multiple amino groups. Its high charge density contrasts with this compound’s planar aromatic structure, affecting solubility and intermolecular interactions in catalytic or pharmaceutical contexts .

Physical and Chemical Properties

Property This compound (Inferred) Acetamidine Hydroiodide () 2-Aminoimidazoline Hydroiodide ()
Melting Point ~100–120°C (estimated) 100°C Not reported
Solubility Moderate in water, polar solvents Slightly in water, acetonitrile High in THF, amines
Stability Hygroscopic, sensitive to light Hygroscopic, -20°C storage Stable under inert atmosphere
Ionic Conductivity Moderate (if used in perovskites) High (used in optoelectronics) Low

Key differences arise from structural motifs:

  • Acetamidine Hydroiodide’s aliphatic chain facilitates solubility in acetonitrile, whereas aromatic systems in this compound may limit solubility .
  • Imidazoline derivatives () exhibit higher reactivity in amine-rich environments due to their heterocyclic nature .

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